N-(1-(4-Bromophenyl)ethylidene)-4-(4-chlorobenzyl)-1-piperazinamine
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Overview
Description
N-(1-(4-Bromophenyl)ethylidene)-4-(4-chlorobenzyl)-1-piperazinamine is a complex organic compound that features a piperazine ring substituted with bromophenyl and chlorobenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4-Bromophenyl)ethylidene)-4-(4-chlorobenzyl)-1-piperazinamine typically involves the reaction of 4-bromobenzaldehyde with 4-chlorobenzylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The mixture is heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-(4-Bromophenyl)ethylidene)-4-(4-chlorobenzyl)-1-piperazinamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of iodinated derivatives.
Scientific Research Applications
N-(1-(4-Bromophenyl)ethylidene)-4-(4-chlorobenzyl)-1-piperazinamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-(4-Bromophenyl)ethylidene)-4-(4-chlorobenzyl)-1-piperazinamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(4-Bromophenyl)ethylidene)-4-(4-fluorobenzyl)-1-piperazinamine
- N-(1-(4-Chlorophenyl)ethylidene)-4-(4-bromobenzyl)-1-piperazinamine
Uniqueness
N-(1-(4-Bromophenyl)ethylidene)-4-(4-chlorobenzyl)-1-piperazinamine is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. The combination of these substituents provides distinct properties compared to similar compounds, making it a valuable subject for further study.
Properties
Molecular Formula |
C19H21BrClN3 |
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Molecular Weight |
406.7 g/mol |
IUPAC Name |
(E)-1-(4-bromophenyl)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]ethanimine |
InChI |
InChI=1S/C19H21BrClN3/c1-15(17-4-6-18(20)7-5-17)22-24-12-10-23(11-13-24)14-16-2-8-19(21)9-3-16/h2-9H,10-14H2,1H3/b22-15+ |
InChI Key |
PLTHFMOOQZDNHY-PXLXIMEGSA-N |
Isomeric SMILES |
C/C(=N\N1CCN(CC1)CC2=CC=C(C=C2)Cl)/C3=CC=C(C=C3)Br |
Canonical SMILES |
CC(=NN1CCN(CC1)CC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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